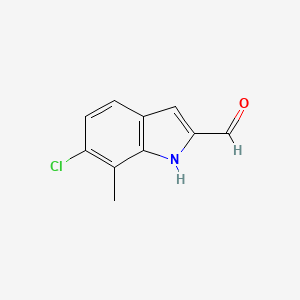

6-Chloro-7-methyl-1H-indole-2-carbaldehyde

CAS No.: 883529-78-0

Cat. No.: VC4056543

Molecular Formula: C10H8ClNO

Molecular Weight: 193.63 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 883529-78-0 |

|---|---|

| Molecular Formula | C10H8ClNO |

| Molecular Weight | 193.63 g/mol |

| IUPAC Name | 6-chloro-7-methyl-1H-indole-2-carbaldehyde |

| Standard InChI | InChI=1S/C10H8ClNO/c1-6-9(11)3-2-7-4-8(5-13)12-10(6)7/h2-5,12H,1H3 |

| Standard InChI Key | GVYXEDLXHCERMZ-UHFFFAOYSA-N |

| SMILES | CC1=C(C=CC2=C1NC(=C2)C=O)Cl |

| Canonical SMILES | CC1=C(C=CC2=C1NC(=C2)C=O)Cl |

Introduction

Chemical and Physical Properties

Structural Characteristics

The compound’s indole backbone consists of a bicyclic structure with a benzene ring fused to a pyrrole ring. Key substituents include:

-

Chlorine at position 6, enhancing electrophilic substitution reactivity.

-

Methyl group at position 7, influencing steric and electronic properties.

-

Formyl group at position 2, enabling participation in condensation and nucleophilic addition reactions .

Physicochemical Data

The density and flash point estimates derive from structurally analogous indole derivatives , while the molecular formula and weight are confirmed by supplier data .

Synthesis and Industrial Production

Synthetic Routes

The synthesis of 6-chloro-7-methyl-1H-indole-2-carbaldehyde typically follows a multi-step protocol:

-

Indole Core Formation:

-

The Fischer indole synthesis is employed, involving the reaction of phenylhydrazine with a substituted ketone under acidic conditions. For this compound, 4-chloro-3-methylacetophenone may serve as the ketone precursor.

-

-

Functionalization:

Industrial-Scale Production

Industrial methods prioritize yield optimization and purity control:

-

Continuous Flow Reactors: Enhance reaction efficiency and reduce byproduct formation.

-

Purification Techniques: Chromatography and recrystallization ensure ≥95% purity.

Reactivity and Chemical Transformations

Oxidation Reactions

The aldehyde group undergoes oxidation to form carboxylic acids. For example, treatment with potassium permanganate (KMnO₄) yields 6-chloro-7-methyl-1H-indole-2-carboxylic acid.

Nucleophilic Additions

The formyl group participates in condensation reactions with amines or hydrazines, forming Schiff bases or hydrazones. These derivatives are pivotal in medicinal chemistry for drug discovery.

Electrophilic Substitution

The indole ring’s electron-rich nature facilitates substitutions at position 3 or 5. For instance, nitration with nitric acid (HNO₃) introduces nitro groups, altering electronic properties for materials science applications.

Future Research Directions

-

Biological Screening: Comprehensive in vitro and in vivo studies to validate therapeutic potential.

-

Structure-Activity Relationships (SAR): Modifying substituents to enhance bioavailability or target specificity.

-

Process Optimization: Developing greener synthesis routes using biocatalysts or microwave-assisted reactions.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume